Phenyl acetate-d5

Isotopic purity Mass spectrometry Quantitation

Phenyl acetate-d5 (CAS 22705-26-6) is a perdeuterated isotopologue of phenyl acetate, with five deuterium atoms substituted on the phenyl ring (C₆D₅CH₂CO₂H). It is supplied as a stable isotope-labeled (SIL) compound with a specified isotopic purity of 98 atom % D.

Molecular Formula C8H8O2
Molecular Weight 141.18 g/mol
CAS No. 22705-26-6
Cat. No. B124410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl acetate-d5
CAS22705-26-6
SynonymsPhenyl-d5 Acetic Acid Ester;  Acetoxybenzene-d5;  NSC 27795-d5;  Phenol-d5 Acetate; 
Molecular FormulaC8H8O2
Molecular Weight141.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1
InChIInChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D
InChIKeyIPBVNPXQWQGGJP-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Acetate-d5 (CAS 22705-26-6) for High-Precision Analytical Quantitation


Phenyl acetate-d5 (CAS 22705-26-6) is a perdeuterated isotopologue of phenyl acetate, with five deuterium atoms substituted on the phenyl ring (C₆D₅CH₂CO₂H). It is supplied as a stable isotope-labeled (SIL) compound with a specified isotopic purity of 98 atom % D . Its primary utility lies as a mass spectrometry (MS) internal standard (IS) for the accurate quantitation of endogenous phenyl acetate and its metabolites in complex biological matrices .

Phenyl Acetate-d5: Why Generic or Unlabeled Internal Standards Fail


Direct substitution of phenyl acetate-d5 with unlabeled phenyl acetate or a generic internal standard (e.g., a structural analog) compromises quantitative accuracy in MS-based assays. Unlabeled phenyl acetate cannot be chromatographically or mass-resolved from the endogenous analyte, precluding its use as an internal standard [1]. A non-deuterated analog may exhibit differential extraction recovery or ionization efficiency in the sample matrix, leading to significant quantitative bias that stable isotope-labeled internal standards like phenyl acetate-d5 are specifically designed to correct [2].

Phenyl Acetate-d5: Quantifiable Differentiation and Evidence Guide


Isotopic Purity and Mass Spectral Resolution

Phenyl acetate-d5 demonstrates a specified isotopic purity of 98 atom % D . This is a critical quality metric ensuring minimal interference from the natural isotopic envelope of the unlabeled analyte (M+0) at the internal standard's mass (M+5). In contrast, an internal standard with lower isotopic enrichment would produce a stronger signal from its M+4 or M+3 isotopologues, which overlap with the M+0 of the analyte, thereby increasing the lower limit of quantitation (LLOQ).

Isotopic purity Mass spectrometry Quantitation

Mass Shift for MS/MS Detection

The substitution of five hydrogen atoms with deuterium in phenyl acetate-d5 (C₆D₅CH₂CO₂H) results in a monoisotopic mass shift of +5.02 Da relative to unlabeled phenyl acetate (C₆H₅CH₂CO₂H, MW = 136.15) [1]. This Δm/z of +5 ensures complete baseline resolution from the analyte's natural isotopic envelope in both GC-MS and LC-MS analyses, a feature not achievable with an unlabeled structural analog [2].

LC-MS/MS GC-MS Internal Standard

Chromatographic Co-Elution and Matrix Effect Correction

Stable isotope-labeled internal standards like phenyl acetate-d5 are designed to co-elute with their unlabeled analyte, thereby experiencing identical matrix effects (ion suppression/enhancement) and extraction recovery [1]. This is a key differentiator from structurally analogous internal standards (e.g., ethyl acetate or butyl acetate derivatives), which may exhibit distinct chromatographic retention times and differential susceptibility to matrix effects.

Matrix effect Ion suppression LC-MS/MS

Phenyl Acetate-d5: Best Research and Industrial Application Scenarios


Precise Quantitation of Endogenous Phenyl Acetate in Human Urine and Plasma

The primary application of phenyl acetate-d5 is as a stable isotope-labeled internal standard for the LC-MS/MS or GC-MS quantitation of phenyl acetate, an endogenous metabolite of 2-phenylethylamine . This method is essential for clinical metabolomics studies, biomarker discovery for neurological disorders, and therapeutic drug monitoring of phenylbutyrate or sodium phenylacetate (e.g., in urea cycle disorder patients) where precise measurement of plasma phenyl acetate levels is required [1].

Method Validation and Analytical Quality Control (AQC)

Due to its high isotopic purity (98 atom % D) and defined +5 Da mass shift [1], phenyl acetate-d5 is a suitable reference standard for analytical method validation (AMV) and as an AQC sample in regulated bioanalysis [2]. Its use ensures that the assay meets accuracy, precision, and linearity criteria as per ICH M10 or FDA Bioanalytical Method Validation guidelines.

Enzymatic and Metabolic Flux Studies

The perdeuterated phenyl ring of phenyl acetate-d5 makes it a valuable tracer for studying enzymatic decarboxylation reactions, such as the conversion of phenylacetate to toluene by phenylacetate decarboxylase (PhdB) in anaerobic microbial communities . This application leverages the specific mass label to track metabolic fate, providing mechanistic insights not possible with the unlabeled compound.

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